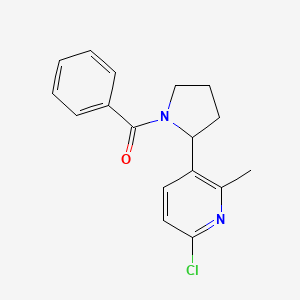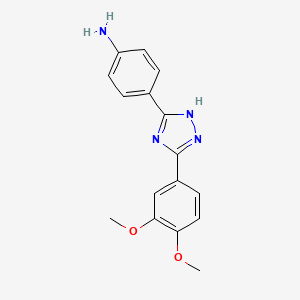
(2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a heterocyclic compound that contains a pyridine ring substituted with chlorine and methyl groups, a pyrrolidine ring, and a phenyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-chloro-2-methylpyridine, is prepared through chlorination and methylation reactions.
Pyrrolidine Ring Formation: The pyridine intermediate undergoes a nucleophilic substitution reaction with pyrrolidine to form the pyrrolidine-substituted pyridine.
Attachment of the Phenyl Group: The final step involves the reaction of the pyrrolidine-substituted pyridine with benzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone serves as a versatile building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a pharmacophore in drug discovery. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents. Studies have explored its activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the pyridine and pyrrolidine rings contributes to its bioactivity and pharmacokinetic properties.
Industry
In the material science industry, this compound is used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure imparts desirable properties such as thermal stability and electronic conductivity.
Mecanismo De Acción
The mechanism of action of (2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- (2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- (2-(6-Chloro-3-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Uniqueness
What sets (2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone apart from similar compounds is the specific positioning of the chlorine and methyl groups on the pyridine ring. This unique arrangement influences its reactivity and interaction with biological targets, making it a distinct and valuable compound in various applications.
Propiedades
Fórmula molecular |
C17H17ClN2O |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
[2-(6-chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H17ClN2O/c1-12-14(9-10-16(18)19-12)15-8-5-11-20(15)17(21)13-6-3-2-4-7-13/h2-4,6-7,9-10,15H,5,8,11H2,1H3 |
Clave InChI |
KMVJEEHHQFDEGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)Cl)C2CCCN2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11812222.png)


![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11812235.png)

